molecular formula C11H17NO3 B1444457 Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate CAS No. 1015770-74-7

Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate

Cat. No. B1444457
M. Wt: 211.26 g/mol
InChI Key: KNTMLCGAAQJEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232409B2

Procedure details

To a 300 mL pressure vessel equipped with a magnetic stir bar was added methylenecyclohexane (5.83 g, 60.6 mmol) and EtOH (150 mL). Nitro-acetic acid ethyl ester (16.8 mL, 152 mmol) and DABCO (680 mg, 6.06 mmol) were then added. Additional EtOH (30 mL) was added to rinse the sides of the vessel, which was tightly capped. The mixture was heated to 80° C. for 42 h and then cooled to RT. The solvent was removed under reduced pressure, and the residue was divided into three equal portions. Each portion was purified by column chromatography using an 80-g SiO2 pre-packed column eluting with EtOAc/hexanes, 0:1 to 1:4, v/v over 30 min, yielding 8.12 g (64%) of the desired ester. 1H-NMR (400 MHz, CDCl3) δ: 4.34 (q, J=7.2 Hz, 2H), 2.91 (s, 2H), 1.71-1.88 (m, 4H), 1.60-1.71 (m, 2H), 1.39-1.53 (m, 4H), 1.37 (t, J=7.1 Hz, 3H).
Quantity
5.83 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
680 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH2:8]([O:10][C:11](=[O:16])[CH2:12][N+:13]([O-])=[O:14])[CH3:9].C1N2CCN(CC2)C1>CCO>[O:14]1[C:2]2([CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH2:1][C:12]([C:11]([O:10][CH2:8][CH3:9])=[O:16])=[N:13]1

Inputs

Step One
Name
Quantity
5.83 g
Type
reactant
Smiles
C=C1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
16.8 mL
Type
reactant
Smiles
C(C)OC(C[N+](=O)[O-])=O
Name
Quantity
680 mg
Type
reactant
Smiles
C1CN2CCN1CC2
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 300 mL pressure vessel equipped with a magnetic stir bar
WASH
Type
WASH
Details
to rinse the sides of the vessel, which
CUSTOM
Type
CUSTOM
Details
was tightly capped
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Each portion was purified by column chromatography
WASH
Type
WASH
Details
eluting with EtOAc/hexanes, 0:1 to 1:4, v/v over 30 min
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
O1N=C(CC12CCCCC2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.12 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.